5,6-dichloro-3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol
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Overview
Description
5,6-Dichloro-3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 5,6-dichloro-3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol typically involves multi-step organic reactions. One common method includes the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidizing agent . The reaction conditions often involve the use of methanol (MeOH) at elevated temperatures (around 60°C) and the presence of hydrazine hydrate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
5,6-Dichloro-3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol undergoes various chemical reactions, including:
Oxidation: DDQ is commonly used as an oxidant in these reactions. The compound can be oxidized to form different products depending on the reaction conditions.
Substitution: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include DDQ, methanol, and hydrazine hydrate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-dichloro-3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol involves its interaction with specific molecular targets. The compound can form radical cations in the presence of DDQ, which then participate in various chemical reactions . These reactions can lead to the formation of new bonds and the generation of reactive intermediates that exert biological effects.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and other chlorinated indoles . What sets 5,6-dichloro-3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H11Cl2N3O2 |
---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
5,6-dichloro-3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol |
InChI |
InChI=1S/C17H11Cl2N3O2/c1-24-22-15-8-4-2-3-5-12(8)20-16(15)14-9-6-10(18)11(19)7-13(9)21-17(14)23/h2-7,21,23H,1H3/b22-15- |
InChI Key |
TVZDUDDLASVAOM-JCMHNJIXSA-N |
Isomeric SMILES |
CO/N=C\1/C2=CC=CC=C2N=C1C3=C(NC4=CC(=C(C=C43)Cl)Cl)O |
Canonical SMILES |
CON=C1C2=CC=CC=C2N=C1C3=C(NC4=CC(=C(C=C43)Cl)Cl)O |
Origin of Product |
United States |
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